Butafox

acute toxicity LD50 organophosphate

Butafox (CAS 590-69-2), also known as N,N′-dibutylphosphorodiamidic fluoride or bis(butylamino)fluorophosphine oxide, is a synthetic organophosphate belonging to the phosphorodiamidic fluoride subclass. Its molecular formula is C₈H₂₀FN₂OP (MW 210.23 g/mol), featuring two N-butyl substituents and a P–F bond on a central phosphorus(V) core.

Molecular Formula C8H20FN2OP
Molecular Weight 210.23 g/mol
CAS No. 590-69-2
Cat. No. B3343967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButafox
CAS590-69-2
Molecular FormulaC8H20FN2OP
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCCCNP(=O)(NCCCC)F
InChIInChI=1S/C8H20FN2OP/c1-3-5-7-10-13(9,12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)
InChIKeyIACTUOFNNKVEPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butafox (CAS 590-69-2): A Dibutyl-Substituted Phosphorodiamidic Fluoride Organophosphate for Neurotoxicology Research


Butafox (CAS 590-69-2), also known as N,N′-dibutylphosphorodiamidic fluoride or bis(butylamino)fluorophosphine oxide, is a synthetic organophosphate belonging to the phosphorodiamidic fluoride subclass [1]. Its molecular formula is C₈H₂₀FN₂OP (MW 210.23 g/mol), featuring two N-butyl substituents and a P–F bond on a central phosphorus(V) core [2]. Pharmacologically, butafox irreversibly inhibits acetylcholinesterase (AChE) and neuropathy target esterase (NTE), and is classified alongside diisopropylfluorophosphate (DFP) and haloxon as an inducer of organophosphate-induced delayed peripheral neuropathy (OPIDP) in experimental animals [3]. The compound is supplied exclusively for non-human research applications and is not approved for therapeutic or veterinary use [2].

Why Butafox Cannot Be Interchanged with DFP, Mipafox, or Other Organophosphate Neurotoxicants


Although butafox, DFP, mipafox, and haloxon all belong to the organophosphate class and share acetylcholinesterase inhibition as a common mechanism, they differ fundamentally in their propensity to undergo post-inhibitory enzyme 'aging'—a critical determinant of both acute toxicity profile and delayed neurotoxicity risk [1]. Evidence demonstrates that butafox, as a phosphorodiamidic fluoride, inhibits NTE and AChE without subsequent aging of the phosphorylated enzyme complex, whereas DFP-inhibited enzyme ages and becomes refractory to nucleophilic reactivation within hours [2]. Furthermore, structure-neurotoxicity quantitative modeling shows that neurotoxic potency within the phosphorodiamidofluoridate series depends strongly on lipophilic and steric properties of the N-alkyl substituents [3]. Thus, substituting butafox with DFP (a phosphorofluoridate with isopropyl ester groups) or mipafox (an N,N′-diisopropyl analog) would yield different toxicokinetic profiles, distinct aging kinetics, and non-equivalent neurotoxic dose-response relationships, invalidating direct interchangeability in experimental models.

Butafox (CAS 590-69-2) Quantitative Differentiation Evidence Versus Key Comparators


Acute Toxicity in Mice: Butafox Exhibits ~2-Fold Lower Lethality Than DFP by Subcutaneous Route

Butafox demonstrates substantially lower acute lethality than diisopropylfluorophosphate (DFP) in mice following subcutaneous administration. The LD50 for butafox is 16 mg/kg (mouse, s.c.), whereas the LD50 for DFP in the same species and route ranges from 6.8 to 8.0 mg/kg depending on mouse strain [1][2]. This represents an approximately 2.0- to 2.4-fold safety margin advantage for butafox in terms of acute systemic toxicity, which is relevant for laboratory handling and experimental dose-range selection.

acute toxicity LD50 organophosphate mouse

Mechanistic Differentiation: Butafox-Inhibited NTE and AChE Do Not Undergo Aging, Unlike DFP-Inhibited Enzymes

A direct head-to-head biochemical comparison established that both acetylcholinesterase (AChE) and neuropathy target esterase (NTE) inhibited by di-n-butylphosphorodiamidate (the active phosphorylating species derived from butafox) can be fully reactivated by prolonged treatment with aqueous potassium fluoride (KF), with no time-dependent loss of reactivatability (no aging) [1]. In contrast, di-isopropylphosphoro-butyrylcholinesterase (inhibited by DFP) could be fully reactivated only before aging; after 18 hours, the monoisopropyl phosphoro-enzyme became totally refractory to KF [1]. The authors concluded that the local disturbance caused by phosphorodiamidate attachment to NTE is sufficient to initiate delayed neuropathy without necessity for an aging reaction—a mechanistic feature shared with mipafox but distinct from DFP [1].

aging reaction neuropathy target esterase acetylcholinesterase reactivation

Avian Neurotoxicity: Butafox Induces Delayed Neuropathy in Hens at Low Intramuscular Doses

In the foundational Davies et al. (1966) study, twelve phosphorodiamidic fluorides were examined for neurotoxicity in hens, and all were found to be active in producing delayed neuropathy [1]. Butafox (N,N′-dibutylphosphorodiamidic fluoride) exhibits an intramuscular LD50 of 2 mg/kg in chickens, indicating exceptionally high avian acute toxicity [1][2]. The neurotoxic syndrome produced—characterized by ataxia and paralysis developing after a delay of 10–14 days—was histologically and functionally identical to that caused by DFP and tri-o-cresylphosphate (TOCP), the classical reference neurotoxicants [1]. One compound within the series produced severe effects at just 50 mg/kg i.m., with percutaneous toxicity at 100–250 mg/kg [1].

delayed neuropathy OPIDN hen model phosphorodiamidic fluoride

Enzyme Reactivation Profile: Butafox-Derived Phosphorodiamidate Adducts Are Partially Reversible by Fluoride Ion, Unlike Aged DFP Adducts

In vitro studies with 2,5-dichlorophenyl N,N′-di-n-butylphosphorodiamidate, a structural analog of butafox, demonstrated that acetylcholinesterase inhibited by this N,N′-dibutylphosphorodiamidate was 42–56% reactivated upon incubation with 192 mM potassium fluoride (KF) at pH 5.2 for 30 minutes at 37°C [1]. This was reported as the first demonstration of enzyme reactivation following inhibition by any phosphorodiamidate [1]. By contrast, DFP-inhibited (di-isopropylphosphorylated) butyrylcholinesterase, although fully reactivatable by KF immediately after inhibition, becomes entirely refractory to reactivation after 18 hours of aging [2]. This partial but sustained reactivatability of the phosphorodiamidate adduct reflects the fundamentally different stability and chemical accessibility of the phosphorus-enzyme bond in the butafox class versus the DFP class.

enzyme reactivation potassium fluoride phosphorodiamidate acetylcholinesterase

Physicochemical Differentiation: Butafox Exhibits Distinct Lipophilicity and Volatility Relative to N,N′-Diisopropyl Analogs

Butafox (N,N′-dibutyl, C₈H₂₀FN₂OP, MW 210.23) possesses a measured boiling point of 261.9°C at 760 mmHg, a refractive index of 1.426, and a density of 1.011 g/cm³ . These values reflect the compound's greater molecular volume and lipophilicity compared to its direct structural analog mipafox (N,N′-diisopropyl, C₆H₁₆FN₂OP, MW ~168). Quantitative structure-neurotoxicity relationship (QSAR) modeling by Mager (1982) demonstrated that neurotoxic potency in the phosphorodiamidofluoridate class is a function of both lipophilic and steric substituent properties, regressing the minimum ataxia-producing dose (mg/kg i.m., hen) against calculated physicochemical parameters [1]. The N,N′-dibutyl substitution pattern in butafox thus predicts quantitatively different neurotoxic potency compared to the N,N′-diisopropyl (mipafox), N,N′-dimethyl, or N,N′-dibenzyl analogs.

physicochemical properties lipophilicity QSAR boiling point

Butafox (CAS 590-69-2): Evidence-Backed Application Scenarios for Scientific Procurement


Organophosphate-Induced Delayed Neuropathy (OPIDN) Mechanistic Studies Requiring Aging-Independent NTE Inhibition

Butafox is specifically suited for OPIDN research protocols that require biochemical separation of the initiating phosphorylation event from the secondary aging reaction. As demonstrated by Milatovic and Johnson (1993), butafox-inhibited NTE does not undergo aging and remains fully reactivatable by KF treatment, unlike DFP-inhibited enzyme [1]. This enables experimental designs that isolate the structural perturbation of NTE by the bulky phosphorodiamidate moiety as the sole trigger for axonal degeneration, without the confounding variable of age-dependent dealkylation. Researchers can use butafox to test the hypothesis—explicitly formulated by Milatovic and Johnson—that 'the local disturbance around the active site of NTE caused by attachment of the phosphorodiamidate molecule appears to be sufficient to initiate delayed neuropathy without necessity for an aging reaction' [1]. The hen model remains the gold-standard species for these studies, with butafox producing characteristic histological lesions at low intramuscular doses [2].

Quantitative Structure-Neurotoxicity Relationship (QSNR) Modeling of Phosphorodiamidic Fluorides

Butafox, as the N,N′-dibutyl member of the phosphorodiamidic fluoride homologous series, serves as a critical data point in QSAR/QSNR models that map neurotoxic potency to substituent physicochemical properties. Mager (1982) established that neurotoxicity in this class is governed by lipophilic and steric parameters, using phosphorofluoridates, phosphonofluoridates, and phosphorodiamidofluoridates as model compounds [1]. Butafox's unique combination of moderate chain length (n-butyl), symmetric N,N′-disubstitution, and the presence of the P–F leaving group provides a structurally well-defined reference for interpolating between the shorter-chain analogs (dimethyl, diethyl) and larger derivatives (dibenzyl, dicyclohexyl). Procurement of butafox alongside its comparators (mipafox, DFP) enables systematic QSAR studies that require a complete homologous series [1].

Acetylcholinesterase Inhibition Studies Differentiating Phosphorodiamidate from Phosphorofluoridate Adduct Stability

Butafox is valuable for comparative enzymology experiments that characterize the stability and chemical reactivity of different organophosphate-enzyme adducts. Jokanovic and Johnson (1993) provided the first report of enzyme reactivation after inhibition by a phosphorodiamidate, measuring 42–56% AChE activity recovery upon KF treatment of the N,N′-di-n-butylphosphorodiamidate-inhibited enzyme [1]. This contrasts sharply with the complete and rapid aging of tabun-inhibited NTE (t₁/₂ = 5.5–8.4 minutes) and with the binary behavior of DFP-inhibited enzymes (full reactivation initially, zero reactivation after aging) [2]. Researchers investigating the chemical biology of organophosphate adducts can use butafox to generate a stable, partially reactivatable enzyme standard that persists without aging over extended incubation periods, providing a unique reference state for mass spectrometric and crystallographic studies of the phosphorylated active site.

Reduced-Acute-Toxicity Surrogate for DFP in Subcutaneous Dosing Protocols in Mice

When experimental protocols require subcutaneous organophosphate administration in mice but the narrow therapeutic index of DFP (LD50 = 6.8–8.0 mg/kg, s.c.) poses a handling or dosing precision challenge, butafox offers an approximate 2-fold safety margin (LD50 = 16 mg/kg, s.c.) [1][2]. This wider window between the minimum pharmacologically active dose and the lethal dose reduces the risk of accidental mortality during cumulative or repeated-dosing paradigms, while still providing robust acetylcholinesterase inhibition and neuropathic endpoint induction. Procurement rationale should note that the mouse subcutaneous LD50 difference (16 vs. 6.8–8.0 mg/kg) is supported by independent primary sources and represents a meaningful safety advantage for laboratory personnel and animal welfare [1][2].

Quote Request

Request a Quote for Butafox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.